molecular formula C23H16Cl4N4OS B2919909 N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539807-84-6

N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2919909
CAS No.: 539807-84-6
M. Wt: 538.27
InChI Key: XDEMAONCZBTNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by multiple aromatic substitutions. Its structure comprises:

  • Acetamide core: The N-(2,6-dichlorophenyl) group introduces steric and electronic effects due to chlorine substituents at the 2- and 6-positions of the phenyl ring.
  • Triazole-sulfanyl bridge: The 1,2,4-triazole ring is substituted with a 2,4-dichlorophenyl group (position 5) and a 3-methylphenyl group (position 4), linked to the acetamide via a sulfanyl (–S–) group.

Triazole ring formation via cycloaddition or condensation reactions (e.g., 1,3-dipolar cycloaddition, as in ) .

The compound’s structural complexity suggests applications in medicinal chemistry (e.g., antimicrobial or antiviral agents) due to the prevalence of triazole and chlorinated aromatic moieties in bioactive molecules .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl4N4OS/c1-13-4-2-5-15(10-13)31-22(16-9-8-14(24)11-19(16)27)29-30-23(31)33-12-20(32)28-21-17(25)6-3-7-18(21)26/h2-11H,12H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEMAONCZBTNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H16Cl4N4OS. The compound features a triazole ring system, which is known for its diverse biological activities. The presence of multiple chlorine substituents enhances the lipophilicity and biological interaction potential of the molecule.

PropertyValue
Molecular FormulaC23H16Cl4N4OS
Molecular Weight538.3 g/mol
InChI KeyNAEXKDLDSSUWBN-UHFFFAOYSA-N
SpectraBase Spectrum ID4dPQoYY7P9x

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study evaluated various triazole derivatives against fungal strains such as Candida albicans, demonstrating that certain derivatives had minimum inhibitory concentrations (MIC) lower than 25 µg/mL, suggesting potent antifungal activity . While specific data on this compound is limited, its structural similarity to effective antifungal agents implies potential efficacy.

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. For instance, compounds similar in structure have shown promise against various cancer cell lines. The National Cancer Institute's NCI-60 cell line panel has been used to assess the cytotoxicity of related compounds, revealing significant activity against several cancer types . The specific compound could exhibit similar effects due to the presence of the triazole and dichlorophenyl groups.

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways within pathogens or cancer cells. For example, some studies have highlighted the inhibition of lanosterol 14α-demethylase in fungi as a target for antifungal activity . Further research is necessary to elucidate the precise mechanisms for this compound.

Case Studies and Research Findings

  • Antifungal Evaluation : In a comparative study involving various triazole derivatives against Candida species, certain compounds demonstrated superior efficacy compared to fluconazole. This highlights the potential for developing new antifungal agents based on similar structural frameworks .
  • Cytotoxicity Screening : A range of triazole-containing compounds was screened against cancer cell lines. Results indicated that modifications in the chemical structure significantly influenced cytotoxicity levels. The presence of halogen substituents often correlated with increased potency against specific cancer types .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The target compound’s 2,4-dichlorophenyl and 2,6-dichlorophenyl groups enhance lipophilicity and metabolic stability compared to mono-chlorinated analogs .
  • Electronic Effects: Unlike dimethylamino-substituted analogs (), the target’s dichlorophenyl groups create a strongly electron-deficient acetamide moiety, influencing solubility and reactivity .

Physicochemical and Spectroscopic Properties

NMR and IR Data (Inferred from Analogs)

  • IR Spectroscopy : Expected peaks include:
    • ~1675–1680 cm⁻¹ (C=O stretch, acetamide) .
    • ~1280–1300 cm⁻¹ (C–N stretch, triazole/amide) .
    • ~750–800 cm⁻¹ (C–Cl stretches) .
  • NMR :
    • 1H NMR : Chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) (cf. ) would likely differ from analogs due to altered chlorine and methyl substitution patterns .
    • 13C NMR : Downfield shifts for carbons adjacent to chlorine atoms (e.g., ~125–135 ppm for dichlorophenyl carbons) .

Crystallography and Hydrogen Bonding

  • Analogs like those in exhibit planar amide groups and R₂²(10) hydrogen-bonded dimers . The target’s 2,6-dichlorophenyl group may disrupt such packing due to steric clashes, reducing crystallinity compared to less hindered derivatives.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclocondensation of thiosemicarbazides with appropriate arylacetic acid derivatives (e.g., using 2,4-dichlorophenylacetic acid as a precursor) .
  • Step 2 : Sulfanyl-acetamide coupling via nucleophilic substitution or thiol-ene reactions under inert conditions (e.g., using NaH or DCC as coupling agents) .
  • Optimization : Employ Design of Experiments (DoE) to optimize temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. For example, highlights flow-chemistry approaches for reproducibility and yield enhancement .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve molecular conformation, hydrogen bonding (N–H⋯O/S), and packing motifs. and demonstrate how crystallography identifies steric repulsion and dimerization via R²²(10) hydrogen-bonded motifs .
  • NMR/IR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent integration (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) and IR to validate thioacetamide C=O stretches (~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns for Cl atoms .

Advanced Research Questions

Q. How can researchers analyze the conformational flexibility and intermolecular interactions of this compound in the solid state?

  • Methodological Answer :

  • Perform temperature-dependent crystallography to study thermal motion and torsion angles (e.g., dihedral angles between triazole and dichlorophenyl groups). reveals three distinct molecular conformers in the asymmetric unit, with dihedral angles ranging from 54.8° to 77.5° .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯Cl, π–π stacking) and compare packing efficiencies with analogs .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound’s antimicrobial activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace 3-methylphenyl with electron-withdrawing groups or vary dichlorophenyl positions) and test against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) .
  • Bioassay Design : Use microdilution assays (MIC values) and compare with standard drugs (e.g., ampicillin). shows enhanced activity with 4-OCH₃ and 3,4,5-(OCH₃)₃ substituents due to improved membrane penetration .
  • Mechanistic Studies : Probe target engagement via enzyme inhibition assays (e.g., dihydrofolate reductase) or fluorescence quenching .

Q. How can discrepancies in reported biological activity data for this compound across studies be addressed?

  • Methodological Answer :

  • Standardize Assay Conditions : Control pH, temperature, and inoculum size. For example, uses 100 μg/mL concentrations in nutrient broth .
  • Purity Validation : Use HPLC (C18 columns, acetonitrile/water gradients) to ensure >95% purity and rule out byproducts .
  • Structural Confirmation : Re-validate ambiguous batches with 1H^1H-NMR and single-crystal XRD .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzyme active sites (e.g., penicillin-binding proteins). Prioritize poses with H-bonds to triazole sulfur or acetamide carbonyl .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
  • QSAR Modeling : Train models using descriptors like ClogP, polar surface area, and Hammett constants to predict activity trends .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods with UV-Vis quantification in buffers (pH 1.2–7.4) and simulate intestinal fluid (FaSSIF/FeSSIF) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolysis or oxidation products (e.g., sulfoxide formation) .
  • Cross-Study Comparison : Normalize data to common metrics (e.g., logS vs. molarity) and account for solvent additives (e.g., DMSO vs. cyclodextrins) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.